N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-(2-methoxyphenyl)acetamide
Description
Molecular Formula: C₁₃H₁₂ClN₂O₂S
Structural Features:
- A thiazole core substituted with a chloromethyl group at the 4-position.
- An acetamide group at the 2-position of the thiazole, further substituted with a 2-methoxyphenyl moiety.
- The chloromethyl group enhances reactivity, while the methoxy group contributes to electron-donating effects .
Applications:
Thiazole acetamides are explored as kinase modulators, enzyme inhibitors (e.g., COX/LOX), and intermediates in drug discovery .
Properties
IUPAC Name |
N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-(2-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O2S/c1-9(17)16(13-15-10(7-14)8-19-13)11-5-3-4-6-12(11)18-2/h3-6,8H,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDFBSKTWAIWYMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C1=CC=CC=C1OC)C2=NC(=CS2)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-(2-methoxyphenyl)acetamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring is synthesized by reacting a suitable α-haloketone with thiourea under basic conditions.
Chloromethylation: The thiazole ring is then chloromethylated using formaldehyde and hydrochloric acid.
Acetylation: The chloromethylated thiazole is reacted with 2-methoxyaniline to form the final product, this compound.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-(2-methoxyphenyl)acetamide undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can undergo nucleophilic substitution reactions with various nucleophiles, such as amines and thiols, to form new derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to modify its functional groups.
Common reagents used in these reactions include sodium hydroxide, hydrochloric acid, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry
N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-(2-methoxyphenyl)acetamide is primarily studied for its potential as an antimicrobial and anticancer agent. Thiazole derivatives are known for their diverse biological activities, making them valuable in drug development.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study evaluated the compound's effectiveness against various bacterial strains:
| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 16 |
| Pseudomonas aeruginosa | 64 |
These results suggest that the compound has promising potential as an antimicrobial agent.
Anticancer Activity
The compound has also been tested for anticancer properties. In vitro studies have shown that it can inhibit the growth of cancer cell lines, including estrogen receptor-positive human breast adenocarcinoma (MCF7). The following table summarizes cytotoxicity data for this compound:
| Compound Name | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF7 | 1.75 |
This data indicates that the compound is a promising candidate for further development as an anticancer agent.
Biological Studies
The compound is utilized in biological studies to understand its mechanism of action and interactions with biological targets. Molecular docking studies have revealed that it acts as a potent ligand for dopamine receptors, particularly D4 receptors, which are involved in various physiological processes.
Pharmaceutical Development
As a lead compound, this compound serves as a scaffold for the development of new drugs with improved efficacy and reduced side effects. Its structural features allow for modifications that can enhance its biological activity and pharmacokinetic properties.
Case Study 1: Antimicrobial Efficacy
In a comparative study involving thiazole derivatives, this compound demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The study utilized a turbidimetric method to assess efficacy and confirmed the compound's potential as a therapeutic agent in treating infections caused by resistant pathogens.
Case Study 2: Anticancer Screening
Another investigation focused on the anticancer activity of this compound against various cancer cell lines. The study employed the Sulforhodamine B assay to determine cell viability and cytotoxicity levels. Results indicated that the compound exhibited significant cytotoxic effects on MCF7 cells, highlighting its potential role in cancer therapy.
Mechanism of Action
The mechanism of action of N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-(2-methoxyphenyl)acetamide involves its interaction with specific molecular targets in bacterial and cancer cells. It is believed to inhibit key enzymes involved in cell wall synthesis in bacteria and disrupt critical signaling pathways in cancer cells. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that it may interfere with DNA replication and protein synthesis .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Thiazole Ring
Key Compounds :
Analysis :
- Chloromethyl Group : Unique to the target compound, this group increases electrophilicity, enabling nucleophilic substitution reactions for further derivatization .
- Aryl Substituents : The 2-methoxyphenyl group in the target compound offers electron donation, contrasting with electron-withdrawing groups (e.g., bromine in compound 18) that enhance binding to hydrophobic enzyme pockets .
COX/LOX Inhibition :
- Compound 6a (N-[4-(4-hydroxy-3-methoxyphenyl)-1,3-thiazol-2-yl]acetamide) shows dual COX/LOX inhibition due to its phenolic hydroxyl group, which is absent in the target compound .
- The target’s methoxy group may reduce anti-inflammatory potency compared to hydroxylated analogs but improve metabolic stability .
Kinase Modulation :
Biological Activity
N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-(2-methoxyphenyl)acetamide (CAS No. 790271-15-7) is a compound of significant interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C13H13ClN2O2S
- Molecular Weight : 296.77 g/mol
- IUPAC Name : N-(4-(chloromethyl)thiazol-2-yl)-N-(2-methoxyphenyl)acetamide
The compound features a thiazole ring, a chloromethyl group, and a methoxyphenyl moiety, which contribute to its biological properties.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of thiazole derivatives, including this compound. A study demonstrated that compounds with thiazole rings exhibited varying degrees of antibacterial activity against several strains, including Bacillus cereus and Escherichia coli. The minimum inhibitory concentration (MIC) values were reported as follows:
| Compound | MIC (mg/mL) | Target Bacteria |
|---|---|---|
| 1 | 0.23 | Bacillus cereus |
| 3 | 0.47 | Escherichia coli |
| 5 | 0.11 | Candida albicans |
These findings suggest that the thiazole structure is crucial for enhancing antimicrobial efficacy .
Anti-inflammatory Activity
The anti-inflammatory properties of thiazole derivatives have been explored in various studies. For instance, compounds similar to this compound have shown significant inhibition of cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory response. The IC50 values for related compounds against COX-1 and COX-2 were reported as follows:
| Compound | IC50 (μM) COX-1 | IC50 (μM) COX-2 |
|---|---|---|
| A | 19.45 | 42.1 |
| B | 26.04 | 31.4 |
| C | 28.39 | 23.8 |
These results indicate that modifications to the thiazole ring can enhance anti-inflammatory activity .
The biological activity of this compound is believed to be mediated through several mechanisms:
- Enzyme Inhibition : The compound acts by inhibiting key enzymes involved in bacterial cell wall synthesis and inflammatory pathways.
- Cell Membrane Disruption : Antimicrobial activity may also result from disruption of bacterial cell membranes.
- Modulation of Signaling Pathways : The compound may interfere with signaling pathways that lead to inflammation and infection.
Study on Antimicrobial Efficacy
A recent study conducted on a series of thiazole derivatives demonstrated that this compound exhibited potent antibacterial activity against Staphylococcus aureus and Pseudomonas aeruginosa. The study employed both in vitro and in vivo models to evaluate efficacy and safety .
Clinical Implications
The potential for this compound in clinical applications is promising, particularly in developing new antimicrobial agents to combat resistant bacterial strains. Its anti-inflammatory properties may also open avenues for treating inflammatory diseases such as arthritis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
